molecular formula C16H21N3O6S3 B2942524 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1209178-46-0

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2942524
CAS RN: 1209178-46-0
M. Wt: 447.54
InChI Key: NZJCJLLPDPIXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C16H21N3O6S3 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activities

A series of new sulfonamide derivatives, including compounds with structural similarities to the queried chemical, were designed, synthesized, and evaluated for their anticonvulsant activities using maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Compounds exhibited promising anticonvulsant activities, with specific derivatives showing high protective indices in the MES test, indicating their potential as anticonvulsant agents (Li et al., 2015).

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, structurally related to the queried compound, highlighted the relationship between molecular and crystal structures. The study showed that different substituents on the cyclohexane ring play a significant role in supramolecular arrangements, which could influence the compound's physical properties and potential applications in materials science (Graus et al., 2010).

Proton Exchange Membrane Application

Fluorinated sulfonated polytriazoles, synthesized using a process that could involve similar structural motifs, were investigated for their proton exchange properties. These materials exhibit high thermal and chemical stabilities, low water uptake, and significant proton conductivities, making them suitable for use in fuel cells and other applications requiring efficient proton exchange membranes (Singh et al., 2014).

Muscarinic Receptor Agonism

A novel muscarinic receptor agonist, YM796, which shares structural features with the queried compound, was characterized for its in vivo pharmacological effects. It showed significant amelioration of cognitive impairment in animal models, indicating potential therapeutic applications for cognitive disorders (Wanibuchi et al., 1994).

properties

IUPAC Name

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S3/c1-12-15(13(2)25-17-12)28(22,23)18-7-5-16(6-8-18)19(9-10-24-16)27(20,21)14-4-3-11-26-14/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJCJLLPDPIXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.